Aniline-4-13C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline-4-13C can be synthesized through various methods. One common approach involves the reduction of nitrobenzene-4-13C. The nitro group is introduced to benzene via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction using reagents such as zinc (Zn), tin (Sn), or iron (Fe) with hydrochloric acid (HCl) .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The nitrobenzene-4-13C is produced in bulk and subsequently reduced to this compound using catalytic hydrogenation or other reduction methods .
Chemical Reactions Analysis
Types of Reactions: Aniline-4-13C undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to produce compounds such as nitrosobenzene, nitrobenzene, and azobenzene.
Reduction: Aniline can be reduced to form cyclohexylamine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common with aniline.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel (Ni) are employed.
Major Products:
Oxidation: Produces nitrosobenzene, nitrobenzene, and azobenzene.
Reduction: Produces cyclohexylamine.
Substitution: Produces various substituted anilines depending on the reaction.
Scientific Research Applications
Aniline-4-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Aniline-4-13C is primarily related to its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in understanding molecular structures, reaction mechanisms, and dynamic processes .
Comparison with Similar Compounds
Aniline-13C6: All six carbons in the benzene ring are labeled with carbon-13.
Aniline-1-13C: Only the first carbon in the benzene ring is labeled with carbon-13.
Aniline-15N: The nitrogen atom is labeled with nitrogen-15.
Uniqueness: Aniline-4
Properties
IUPAC Name |
(413C)cyclohexatrienamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=[13CH]1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437383 | |
Record name | Aniline-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-71-2 | |
Record name | Aniline-4-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55147-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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